Caroxazone

MAO selectivity reversible inhibition antidepressant pharmacology

Researchers studying monoamine oxidase often face the confounding factor of irreversible enzyme inactivation in standard MAOI tool compounds. Caroxazone (CAS 18464-39-6) provides a definitive solution as a reversible MAO inhibitor with a five-fold binding preference for the MAO-B subtype. - Reversible binding eliminates prolonged enzyme inactivation, enabling rapid functional recovery in kinetic assays. - Its well-characterized pharmacodynamic profile, including a 4-fold lowering of the oral tyramine pressor threshold and a 1.5-day tyramine supersensitivity half-life, serves as a calibrated benchmark for dietary tyramine interaction risk assessment. - Demonstrated clinical efficacy comparable to amitriptyline positions it as a validated reference standard for calibrating antidepressant-like activity in preclinical models.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 18464-39-6
Cat. No. B1668578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaroxazone
CAS18464-39-6
Synonyms2,3-dihydro-4H-1,3-benzoxazin-2-one-3-acetamide
4H-3-methylcarboxamide-1,3-benzoxazin-2-one
caroxazone
F.I. 6654
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC(=O)N1CC(=O)N
InChIInChI=1S/C10H10N2O3/c11-9(13)6-12-5-7-3-1-2-4-8(7)15-10(12)14/h1-4H,5-6H2,(H2,11,13)
InChIKeyKYCBWEZLKCTALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Caroxazone (CAS 18464-39-6): A Reversible MAO-B Preferential Antidepressant – Baseline Pharmacological and Market Context


Caroxazone (Surodil, Timostenil) is a benzoxazine-class antidepressant that functions as a reversible inhibitor of monoamine oxidase (MAO), binding to both MAO-A and MAO-B isoforms with a five-fold binding preference for the MAO-B subtype [1][2]. It was formerly marketed for the treatment of depressive disorders but has since been withdrawn [1]. Caroxazone is characterized by reversible enzyme inhibition, distinguishing it from first-generation irreversible MAO inhibitors, and by its dual-subtype activity with preferential MAO-B binding [1][2].

Why Caroxazone Cannot Be Interchanged with Generic MAOIs or Tricyclics Without Quantifiable Consequence


Caroxazone's reversible MAO inhibition and five-fold MAO-B selectivity [1] produce a pharmacological profile that is distinct from both irreversible non-selective MAOIs (e.g., tranylcypromine, phenelzine) and reversible MAO-A selective inhibitors (e.g., moclobemide). Irreversible MAOIs cause prolonged enzyme inactivation and require a two-week washout period to avoid hypertensive crisis upon dietary tyramine exposure [2]; Caroxazone's reversible binding allows for rapid recovery of enzyme function and a shorter tyramine safety window [3]. Direct substitution with a tricyclic antidepressant (e.g., amitriptyline) would exchange a reversible MAOI mechanism for norepinephrine/serotonin reuptake inhibition, altering side effect profiles and drug-drug interaction risks [4]. These mechanistic differences preclude simple interchangeability and demand evidence-based selection.

Caroxazone: Quantified Differential Evidence vs. Comparator MAOIs and Tricyclic Antidepressants


MAO-B Preferential Binding: 5-Fold Selectivity vs. Non-Selective Irreversible MAOIs

Caroxazone exhibits a five-fold greater binding affinity for the MAO-B isoform relative to MAO-A [1]. This contrasts with first-generation irreversible MAOIs such as phenelzine and tranylcypromine, which inhibit both MAO-A and MAO-B non-selectively and irreversibly [2]. The preferential MAO-B binding of caroxazone may confer a distinct neurochemical profile, as MAO-B preferentially metabolizes dopamine, whereas MAO-A preferentially metabolizes serotonin and norepinephrine [2].

MAO selectivity reversible inhibition antidepressant pharmacology

Reversible MAO Inhibition in Humans: Lack of Platelet MAO Suppression vs. Irreversible MAOI Tranylcypromine

In a clinical study with healthy volunteers, caroxazone (300-600 mg/day for 12 days) did not inhibit platelet MAO activity, whereas tranylcypromine (20 mg/day for 8 days) produced complete inhibition of platelet MAO [1]. This differential effect is attributed to caroxazone's reversible binding, which allows the enzyme to recover activity during the platelet preparation process, whereas tranylcypromine's irreversible covalent binding permanently inactivates the enzyme [1].

MAO reversibility platelet MAO clinical pharmacology

Rapid Recovery of MAO Function After Discontinuation: Half-Life of Tyramine Supersensitivity 1.5 Days vs. Irreversible MAOIs

In a study of intravenous tyramine pressor response, caroxazone produced moderate tyramine supersensitivity that did not accumulate with cumulative dosing and disappeared with a half-life of 1.5 days after treatment discontinuation [1]. In contrast, irreversible MAOIs such as tranylcypromine and phenelzine require a minimum two-week washout period to restore normal tyramine sensitivity due to the requirement for de novo enzyme synthesis [2].

tyramine pressor test MAOI reversibility washout period

Oral Tyramine Potentiation: 4-Fold Lowering of Pressor Threshold vs. Placebo

In a placebo-controlled study, caroxazone treatment lowered the threshold dose of oral tyramine required to produce a rise in systolic blood pressure by approximately four-fold in 6 of 7 subjects [1]. This degree of tyramine potentiation is considered moderate compared to irreversible MAOIs, which can potentiate tyramine by 10- to 50-fold depending on the inhibitor [2].

tyramine sensitivity cheese reaction MAOI safety

Clinical Efficacy and Tolerability: Non-Inferior to Amitriptyline in Double-Blind Trial

In a three-week double-blind trial of 40 patients with neurotic or anxious-neurotic depression, caroxazone and amitriptyline produced significant improvement in Hamilton Rating Scale for Depression scores after seven days, with no significant differences between the two drugs at any time point [1]. There were also no significant differences in the incidence or severity of side effects [1].

antidepressant efficacy Hamilton Rating Scale comparative trial

Urinary Tryptamine Excretion: Dose-Dependent MAO Inhibition Distinct from Tricyclic Imipramine

Caroxazone (300-600 mg/day) produced a significant, dose-dependent increase in urinary tryptamine excretion, a biomarker of MAO inhibition, whereas the tricyclic antidepressant imipramine (50 mg/day) was completely inactive in this assay [1]. Tranylcypromine (20 mg/day) produced an even greater increase in tryptamine excretion than caroxazone, consistent with its irreversible MAO inhibition [1].

MAO inhibition biomarker tryptamine pharmacodynamics

Research and Industrial Application Scenarios for Caroxazone Based on Quantified Differential Evidence


Investigating MAO-B Preferential Reversible Inhibition in Dopaminergic Pathway Studies

Caroxazone's five-fold binding preference for MAO-B [1] makes it a candidate tool compound for research requiring preferential, reversible MAO-B inhibition. Unlike irreversible MAO-B inhibitors (e.g., selegiline) or non-selective reversible inhibitors, caroxazone offers a distinct selectivity profile that may be useful for probing the role of MAO-B in dopamine metabolism and neurodegeneration models without the confounding factor of permanent enzyme inactivation.

Comparative Safety Pharmacology: Modeling Tyramine Interaction Risk with Reversible MAOIs

The quantified tyramine potentiation data for caroxazone—a 4-fold lowering of the oral tyramine pressor threshold [1] and a 1.5-day half-life of tyramine supersensitivity upon discontinuation [2]—provide a benchmark for evaluating the safety pharmacology of reversible MAOIs. Caroxazone can serve as a reference compound in studies aimed at understanding the relationship between MAO inhibition reversibility and dietary tyramine interaction risk.

Biomarker Validation Studies for Reversible MAO Inhibition

Caroxazone's unique pharmacodynamic signature—dose-dependent increase in urinary tryptamine excretion without inhibition of platelet MAO activity [1]—provides a well-characterized biomarker profile for reversible MAO inhibition. This profile can be used to validate assays or models designed to differentiate reversible from irreversible MAOIs in preclinical or clinical pharmacology studies.

Reference Compound for Antidepressant Efficacy Benchmarking in Preclinical Models

Caroxazone's demonstrated efficacy comparable to amitriptyline in a human clinical trial (Hamilton Rating Scale for Depression) [1] establishes it as a potential reference standard for calibrating the antidepressant-like activity of novel compounds in animal models or in vitro systems, particularly when a reversible MAOI mechanism is of interest.

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